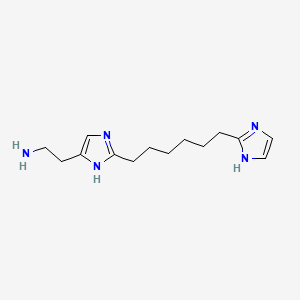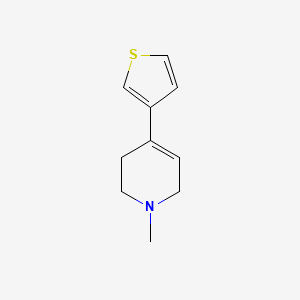
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a thiophene group at the 3-position and a methyl group at the 1-position
準備方法
The synthesis of 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thiophene-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with the thiophene group at the 2-position.
1-Methyl-4-(furan-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.
特性
CAS番号 |
103393-67-5 |
|---|---|
分子式 |
C10H13NS |
分子量 |
179.28 g/mol |
IUPAC名 |
1-methyl-4-thiophen-3-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-11-5-2-9(3-6-11)10-4-7-12-8-10/h2,4,7-8H,3,5-6H2,1H3 |
InChIキー |
AVNVDRPZIJPSIW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
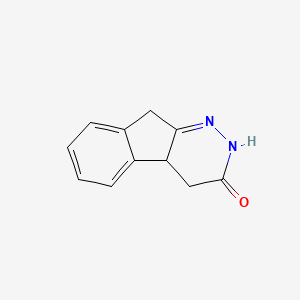
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
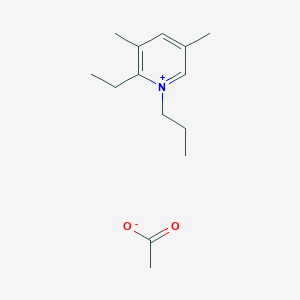

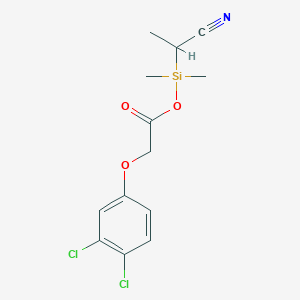
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
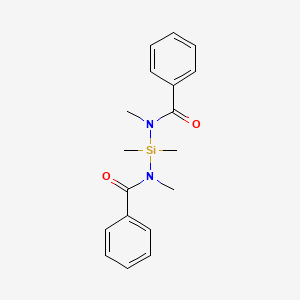


![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
